molecular formula C12H18N2 B137296 1-Methyl-4-(3-methylphenyl)piperazine CAS No. 151657-72-6

1-Methyl-4-(3-methylphenyl)piperazine

Cat. No. B137296
M. Wt: 190.28 g/mol
InChI Key: PVFIDFYACCGDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-methylphenyl)piperazine (MMPP) is a synthetic compound that belongs to the class of piperazine derivatives. MMPP has been widely studied for its potential use in medicinal chemistry due to its unique pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-(3-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-4-(3-methylphenyl)piperazine has been shown to activate the p38 MAPK pathway, which is involved in cell growth and differentiation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. 1-Methyl-4-(3-methylphenyl)piperazine has also been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

1-Methyl-4-(3-methylphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. 1-Methyl-4-(3-methylphenyl)piperazine has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including neurodegenerative disorders. In addition, 1-Methyl-4-(3-methylphenyl)piperazine has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methyl-4-(3-methylphenyl)piperazine in lab experiments is its high potency and selectivity. 1-Methyl-4-(3-methylphenyl)piperazine has been found to have significant activity against various diseases at low concentrations. Another advantage is its stability and ease of synthesis, which makes it a cost-effective compound for research purposes. However, one limitation of using 1-Methyl-4-(3-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 1-Methyl-4-(3-methylphenyl)piperazine to minimize its toxicity and maximize its therapeutic potential.

Future Directions

There are several future directions for the research on 1-Methyl-4-(3-methylphenyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. In addition, future studies could focus on optimizing the synthesis method of 1-Methyl-4-(3-methylphenyl)piperazine to improve its yield and purity. Finally, more studies are needed to evaluate the safety and efficacy of 1-Methyl-4-(3-methylphenyl)piperazine in preclinical and clinical trials.
Conclusion:
In conclusion, 1-Methyl-4-(3-methylphenyl)piperazine is a synthetic compound that has shown promising potential for use in medicinal chemistry. Its unique pharmacological properties make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1-Methyl-4-(3-methylphenyl)piperazine involves the reaction between 3-methylbenzylamine and methyl iodide in the presence of sodium hydride. The resulting product is then treated with piperazine to obtain 1-Methyl-4-(3-methylphenyl)piperazine. This method has been optimized to produce high yields of 1-Methyl-4-(3-methylphenyl)piperazine with minimal impurities.

Scientific Research Applications

1-Methyl-4-(3-methylphenyl)piperazine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have significant activity against various diseases, including cancer, inflammation, and neurological disorders. 1-Methyl-4-(3-methylphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-Methyl-4-(3-methylphenyl)piperazine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

151657-72-6

Product Name

1-Methyl-4-(3-methylphenyl)piperazine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-methyl-4-(3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3

InChI Key

PVFIDFYACCGDBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C

Origin of Product

United States

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